3-Amino-5,6-dimethyl-2(1H)-pyridinone

Description

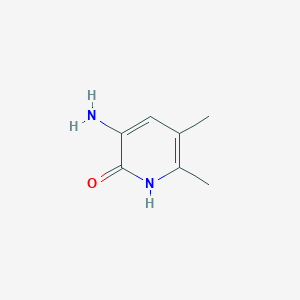

Structure

2D Structure

Properties

IUPAC Name |

3-amino-5,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-3-6(8)7(10)9-5(4)2/h3H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEQCYHQWHIIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287781 | |

| Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139549-03-4 | |

| Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139549-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the construction of the pyridinone core via a Guareschi-Thorpe condensation, followed by the conversion of a nitrile intermediate to the final amine product through hydrolysis and a Hofmann rearrangement. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

I. Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through the following two key steps:

-

Step 1: Guareschi-Thorpe Condensation - Synthesis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone from 3,4-pentanedione and cyanoacetamide.

-

Step 2: Hydrolysis and Hofmann Rearrangement - Conversion of the 3-cyano group to a 3-amino group via a carboxamide intermediate.

Caption: Proposed two-step synthesis pathway for this compound.

II. Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are based on established methodologies for similar transformations and can be adapted for the specific target molecule.

Step 1: Synthesis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone

This procedure is adapted from the general Guareschi-Thorpe condensation of 1,3-dicarbonyl compounds with cyanoacetamide.

Materials:

-

3,4-Pentanedione

-

Cyanoacetamide

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.1 mol of cyanoacetamide in 100 mL of ethanol.

-

To this solution, add a solution of 0.1 mol of potassium hydroxide in 20 mL of water.

-

Slowly add 0.1 mol of 3,4-pentanedione to the reaction mixture with continuous stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the crude product in a vacuum oven. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.

Step 2: Conversion to this compound

This step involves two sequential reactions: hydrolysis of the nitrile to a carboxamide, followed by a Hofmann rearrangement.

Part A: Hydrolysis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone

Materials:

-

3-Cyano-5,6-dimethyl-2(1H)-pyridinone

-

Concentrated Sulfuric Acid

-

Ice

-

Sodium Carbonate solution

Procedure:

-

To a flask maintained in an ice bath, slowly add 0.05 mol of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone to 50 mL of concentrated sulfuric acid with stirring.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the resulting solution with a saturated solution of sodium carbonate until a precipitate is formed.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

Part B: Hofmann Rearrangement of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

This protocol is adapted from the well-established procedure for the Hofmann rearrangement of nicotinamide to 3-aminopyridine.[1][2]

Materials:

-

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

-

Sodium Hydroxide (NaOH)

-

Bromine

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Prepare a solution of sodium hypobromite in situ by dissolving 0.12 mol of sodium hydroxide in 150 mL of water in a beaker immersed in an ice-salt bath. With vigorous stirring, slowly add 0.06 mol of bromine.

-

Once the temperature of the hypobromite solution is at or below 0°C, add 0.05 mol of finely powdered 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide all at once with continued vigorous stirring.

-

After stirring for approximately 15-20 minutes in the cold bath, remove the ice bath and warm the reaction mixture to 70-75°C for about 45 minutes.

-

Cool the solution to room temperature and extract the product with a suitable organic solvent such as dichloromethane or ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

III. Quantitative Data Summary

The following table summarizes expected yields and key physical properties based on analogous reactions reported in the literature. Actual results may vary depending on experimental conditions.

| Step | Product | Starting Materials | Reagents | Expected Yield (%) | Melting Point (°C) |

| 1 | 3-Cyano-5,6-dimethyl-2(1H)-pyridinone | 3,4-Pentanedione, Cyanoacetamide | KOH, Ethanol, HCl | 60-80 | Not Reported |

| 2A | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | 3-Cyano-5,6-dimethyl-2(1H)-pyridinone | H₂SO₄, Na₂CO₃ | 70-90 | Not Reported |

| 2B | This compound | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | NaOH, Br₂ | 60-75 | Not Reported |

IV. Logical Workflow Diagram

The following diagram illustrates the logical workflow of the experimental process.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Amino-5,6-dimethyl-2(1H)-pyridinone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related analogs to provide a broader context and predictive insights.

Core Chemical Properties

This compound is a substituted pyridinone, a class of compounds recognized for their diverse biological activities. The core structure features a pyridine ring with an amino group at the 3-position, a carbonyl group at the 2-position, and two methyl groups at the 5- and 6-positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 139549-03-4 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2][3] |

| Melting Point | Data not available | Experimental data for the target compound is not readily available. |

| Boiling Point | Data not available | Experimental data for the target compound is not readily available. |

| Solubility | Data not available | Expected to have some solubility in polar organic solvents. |

| pKa | Data not available | The amino group would be expected to have a pKa typical for aromatic amines, and the pyridinone nitrogen can also be protonated. |

| XLogP3 | 0.3 | Computed by PubChem.[4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a common and effective method for the synthesis of related 3-aminopyridin-2-ones is through a Hofmann rearrangement of a corresponding carboxamide precursor.[5] This synthetic strategy is outlined below.

General Synthetic Approach: Hofmann Rearrangement

The synthesis would likely start from a readily available precursor, 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide. This intermediate could be subjected to a Hofmann rearrangement to yield the desired 3-amino product.

Experimental Workflow: Hofmann Rearrangement for 3-Aminopyridinone Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical Protocol):

-

Preparation of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: The starting nitrile, 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, would be subjected to hydrolysis. This can typically be achieved by heating with a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent.[5] The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the carboxamide product would be isolated by neutralization and filtration or extraction.

-

Hofmann Rearrangement: The dried 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide would be treated with a solution of bromine in aqueous sodium hydroxide, typically at low temperatures to form the N-bromoamide intermediate. The reaction mixture would then be heated to induce the rearrangement, leading to the formation of the this compound.

-

Purification: The crude product would be purified by standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography on silica gel to yield the pure this compound.

Spectral Data (Predicted)

No experimental spectra for this compound are currently available in the public domain. However, based on the known spectral characteristics of similar substituted pyridinones, the following spectral properties can be predicted.[3]

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks and Assignments |

| ¹H NMR | - A singlet for the C4-H proton. - Two singlets for the two methyl groups (C5-CH₃ and C6-CH₃). - A broad singlet for the NH₂ protons. - A broad singlet for the N1-H proton of the pyridinone ring. |

| ¹³C NMR | - A signal for the carbonyl carbon (C2) in the downfield region (>160 ppm). - Signals for the aromatic carbons of the pyridine ring. - Signals for the two methyl carbons in the upfield region. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations (amine and amide) in the range of 3100-3500 cm⁻¹. - C-H stretching of the methyl and aromatic groups around 2850-3100 cm⁻¹. - A strong C=O stretching of the lactam at approximately 1640-1680 cm⁻¹. - C=C and C=N stretching of the pyridine ring in the 1500-1650 cm⁻¹ region. - N-H bending of the amino group around 1550-1650 cm⁻¹. |

| Mass Spec. | - A molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular formula (C₇H₁₀N₂O). - Fragmentation patterns would likely involve the loss of methyl groups or parts of the pyridinone ring. |

Potential Biological Activity and Signaling Pathways

The 3-aminopyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[3][6][7] This is due to its ability to act as a "hinge-binding motif," forming key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases.

Kinase Inhibition Profile

Screening of a 3-aminopyridin-2-one based fragment library has identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family.[8] These kinases are crucial regulators of cell division and are often dysregulated in cancer, making them attractive therapeutic targets.[8][9][10]

Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against these or other related kinases. The methyl groups at the 5- and 6-positions could influence the compound's potency and selectivity profile by interacting with specific residues in the kinase active site.

Potential Signaling Pathway Involvement

Caption: Potential mechanism of action via inhibition of Aurora and MPS1 kinases.

Inhibition of Aurora kinases can lead to defects in mitotic spindle formation and chromosome segregation, ultimately inducing cell cycle arrest and apoptosis.[9][11] Similarly, inhibition of MPS1 disrupts the spindle assembly checkpoint, a critical mechanism that ensures proper chromosome alignment before cell division, leading to aneuploidy and cell death.[10][12][13]

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the context of drug discovery. Its core 3-aminopyridin-2-one scaffold is a known pharmacophore for kinase inhibition. While specific experimental data for this molecule is sparse, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its potential as a research tool or therapeutic lead.

References

- 1. This compound [fluorochem.cnreagent.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-Amino-4,6-dimethyl-1H-pyridin-2-one | 143708-29-6 | Benchchem [benchchem.com]

- 4. 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H10N2O | CID 71695441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-depth Technical Guide: 3-Amino-5,6-dimethyl-2(1H)-pyridinone (CAS 139549-03-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be construed as a comprehensive guide for the handling, use, or synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. All laboratory work should be conducted by qualified professionals in appropriate facilities with all necessary safety precautions.

Introduction

This compound is a substituted pyridinone derivative. The pyridinone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The presence of an amino group and two methyl groups on the pyridinone ring of this specific compound suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse pharmacological activities. While detailed public information on this specific compound is limited, this guide provides an overview of its known properties and places it within the broader context of pyridinone chemistry and its applications in drug discovery.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided in the table below. This information is primarily sourced from chemical supplier catalogs.

| Property | Value | Source |

| CAS Number | 139549-03-4 | |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Appearance | Not specified (likely a solid) | - |

| Purity | Typically offered at ≥95% | [1] |

Synthesis

One common approach to the synthesis of substituted 2-pyridinones involves the cyclization of open-chain precursors. For a 3-amino-substituted pyridinone, a plausible synthetic pathway could involve the condensation of a β-keto ester with an amine, followed by cyclization and subsequent functional group manipulations to introduce the amino group at the 3-position.

A hypothetical, generalized synthetic workflow is depicted below. It is crucial to note that this is a conceptual representation and would require significant experimental optimization.

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Potential Applications

While no specific biological activity data for this compound (CAS 139549-03-4) has been reported in the reviewed literature, the broader class of pyridinone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These include, but are not limited to:

-

Anticancer Activity: Many pyridinone-containing compounds have been investigated as inhibitors of various protein kinases, which are key targets in oncology.

-

Antiviral Activity: The pyridinone scaffold is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.

-

Antibacterial Activity: Certain pyridinone derivatives have demonstrated efficacy against bacterial targets.

-

Central Nervous System (CNS) Activity: The structural features of pyridinones have been explored for the development of agents targeting CNS disorders.

Given its structure, this compound could serve as a valuable starting material or fragment in the design and synthesis of novel therapeutic agents in these and other disease areas. The amino group provides a key handle for further chemical modification and elaboration, allowing for the exploration of structure-activity relationships (SAR).

Signaling Pathways

There is currently no information available in the public domain that directly implicates this compound in any specific signaling pathways. Research into the biological effects of this compound would be required to elucidate its mechanism of action and potential interactions with cellular signaling cascades.

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the public scientific literature. Researchers interested in working with this compound would need to develop their own protocols for its synthesis, purification, and biological evaluation based on established methods for related pyridinone derivatives.

Conclusion

This compound (CAS 139549-03-4) is a chemical compound with potential for application in drug discovery and medicinal chemistry, largely inferred from the well-established biological activities of the broader pyridinone class of molecules. At present, there is a significant lack of detailed, publicly available technical data for this specific compound. Further research is necessary to fully characterize its chemical properties, develop efficient synthetic methods, and explore its biological activity and therapeutic potential. This guide serves as a foundational resource, summarizing the currently available information and highlighting the potential of this molecule for future research endeavors.

References

An In-Depth Technical Guide to 3-Amino-5,6-dimethyl-2(1H)-pyridinone: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of pyridinone-based scaffolds.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₇H₁₀N₂O. Its structure features a pyridinone ring, which is a six-membered aromatic ring containing a nitrogen atom and a ketone group. The core is further functionalized with an amino group at the 3-position and two methyl groups at the 5- and 6-positions. The presence of both hydrogen bond donors (the amino group and the ring nitrogen) and a hydrogen bond acceptor (the carbonyl group) makes this scaffold particularly interesting for designing molecules that can interact with biological targets such as enzymes.

Below is a summary of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 3-Amino-5,6-dimethyl-1H-pyridin-2-one |

| CAS Number | 139549-03-4 |

| Canonical SMILES | CC1=C(C(=O)NC(=C1)N)C |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be predicted.

¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (ppm) |

| NH (Amide/Lactam) | Broad singlet |

| NH₂ (Amine) | Broad singlet |

| C4-H | Singlet |

| C5-CH₃ | Singlet |

| C6-CH₃ | Singlet |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (ppm) |

| C2 (C=O) | >160 |

| C3, C4, C5, C6 | Aromatic Region (100-150) |

| C5-CH₃ | High Field (<30) |

| C6-CH₃ | High Field (<30) |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (Amine and Amide) | 3200-3400 |

| C=O Stretching (Amide) | 1640-1680 |

| C=C Stretching (Aromatic) | 1550-1620 |

| C-N Stretching | 1250-1350 |

Synthesis of this compound

Proposed Experimental Protocol: Modified Guareschi-Thorpe Condensation

This proposed protocol is based on the Guareschi-Thorpe condensation, which is a classical method for synthesizing 2-pyridones.

Materials:

-

3-Methyl-2,4-pentanedione

-

Cyanoacetamide

-

Piperidine (as a basic catalyst)

-

Ethanol (as a solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterization: The final product, 3-cyano-5,6-dimethyl-2(1H)-pyridinone, can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Hydrolysis and Hofmann Rearrangement: The resulting 3-cyano-5,6-dimethyl-2(1H)-pyridinone can then be converted to the target this compound through a two-step process involving acidic or basic hydrolysis of the nitrile to a carboxamide, followed by a Hofmann rearrangement.

Biological Significance and Signaling Pathways

The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Kinase Inhibition

A significant body of research has highlighted the potential of aminopyridinone derivatives as potent inhibitors of various protein kinases.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyridinone moiety can act as a hinge-binding motif, forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent and selective inhibition. Several aminopyrimidine derivatives have shown inhibitory activity against kinases such as EGFR, c-KIT, VEGFR, PDGFR, Akt, and Aurora Kinases.[2]

The diagram below illustrates a generalized signaling pathway for kinase inhibition, a common mechanism of action for many pyridinone-based therapeutic agents.

References

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

An In-depth Technical Guide to 3-Amino-5,6-dimethyl-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5,6-dimethyl-2(1H)-pyridinone is a heterocyclic organic compound belonging to the pyridinone class of molecules. The pyridinone scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, which include roles as kinase inhibitors, anticancer agents, and antimicrobial compounds. This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential biological significance of this compound, with a focus on its relevance to drug discovery and development. While specific quantitative biological data for this exact molecule is limited in publicly available literature, this guide leverages data from closely related analogs to illustrate the potential therapeutic applications of this compound class.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₁₀N₂O | PubChem |

| Molecular Weight | 138.17 g/mol | PubChem |

| Canonical SMILES | CC1=C(C(=O)NC(=C1)N)C | PubChem |

| InChI Key | Not available | |

| CAS Number | 139549-03-4 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of a 3-Aminopyridinone Derivative

This protocol is a generalized procedure adapted from known syntheses of substituted pyridinones and should be considered illustrative.

Materials:

-

An appropriately substituted β-ketoamide (e.g., N-substituted acetoacetamide)

-

A suitable enamine or β-aminoacrylate derivative

-

Base catalyst (e.g., sodium ethoxide, piperidine)

-

Anhydrous solvent (e.g., ethanol, toluene)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a solution of the β-ketoamide in an anhydrous solvent, add the enamine derivative and a catalytic amount of the base.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 3-aminopyridinone derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow for Pyridinone Synthesis

Caption: A generalized workflow for the synthesis of 3-aminopyridinone derivatives.

Biological Activity and Therapeutic Potential

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of pyridinone have demonstrated a wide range of biological activities.

3.1. Kinase Inhibition

Many pyridinone derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyridinone core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. While there is no specific data for this compound, related compounds have shown inhibitory activity against kinases such as Receptor Interacting Protein Kinase-2 (RIPK2), which is involved in inflammatory signaling.[3]

Table 2: Representative Kinase Inhibitory Activity of Pyridinone-Related Scaffolds

| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrido[2,3-d]pyrimidin-7-one derivative | RIPK2 | 8 ± 4 | [3] |

| 3,5-diaryl-2-aminopyridine derivative | RIPK2 | < 10 | [3] |

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates a simplified signaling pathway that can be inhibited by kinase inhibitors, a potential mechanism of action for pyridinone derivatives.

Caption: A diagram showing the inhibition of RTK signaling by a kinase inhibitor.

3.2. Anticancer Activity

Consistent with their role as kinase inhibitors, many pyridinone derivatives exhibit antiproliferative activity against various cancer cell lines.[2] The specific cellular targets and mechanisms can vary depending on the substitution pattern of the pyridinone ring.

Table 3: Representative Anticancer Activity of Pyridinone Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | [2] |

3.3. Antimicrobial Activity

Certain pyridinone derivatives have also been reported to possess antibacterial and antifungal properties.[2] The mechanism of antimicrobial action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Table 4: Representative Antimicrobial Activity of Pyridinone Analogs

| Compound Class | Organism | MIC (µg/mL) | Reference |

| N-amino-5-cyano-6-pyridones | E. coli | 3.91 | [4] |

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. The pyridinone scaffold serves as a versatile platform for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. While specific biological data for this compound is not extensively documented, the information available for structurally related compounds suggests that it is a promising candidate for further investigation as a therapeutic agent, particularly in the areas of oncology and infectious diseases. Future research should focus on the synthesis and comprehensive biological evaluation of this and related compounds to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Amino-4,6-dimethylpyridine-2(1H)-thione | C7H10N2S | CID 733112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for the versatile chemical intermediate, 3-Amino-5,6-dimethyl-2(1H)-pyridinone. This pyridinone derivative is a valuable building block in medicinal chemistry, particularly noted for its role as a scaffold in the development of kinase inhibitors and other therapeutic agents.[1][2] Its structural features, including the pyridin-2(1H)-one core, a key 3-amino group, and methyl substitutions, make it a subject of significant interest in drug discovery and organic synthesis.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [1][3] |

| CAS Number | 139549-03-4 | [4] |

Spectroscopic Data Analysis

While specific experimental spectra for this compound are not widely published in publicly accessible databases, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. These expected values are crucial for the identification and characterization of this molecule during synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The expected chemical shifts in both ¹H and ¹³C NMR spectra provide a unique fingerprint of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| NH (Amide/Lactam) | Broad singlet | 1H | Chemical shift is concentration and solvent dependent. |

| NH₂ (Amine) | Broad singlet | 2H | Chemical shift can vary with solvent and temperature. |

| C4-H | Singlet | 1H | Aromatic region. |

| C5-CH₃ | Singlet | 3H | Aliphatic region. |

| C6-CH₃ | Singlet | 3H | Aliphatic region. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C2 (C=O) | >160 | Carbonyl carbon, typically deshielded. |

| C3 | 100-150 | Aromatic region, attached to the amino group. |

| C4 | 100-150 | Aromatic region. |

| C5 | 100-150 | Aromatic region, attached to a methyl group. |

| C6 | 100-150 | Aromatic region, attached to a methyl group. |

| C5-CH₃ | <30 | High-field aliphatic region. |

| C6-CH₃ | <30 | High-field aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretching (Amine & Amide) | 3200-3500 | Broad bands indicative of hydrogen bonding. |

| C-H Stretching (Aliphatic) | 2850-3000 | Associated with the methyl groups. |

| C=O Stretching (Lactam) | 1640-1680 | Strong absorption characteristic of the pyridinone ring. |

| C=C Stretching (Aromatic) | 1550-1620 | Multiple bands expected for the pyridinone ring. |

| N-H Bending (Amine) | 1500-1600 | Can overlap with C=C stretching. |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For this compound, the expected exact mass is approximately 138.0793 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

General Procedure for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).[5]

-

Spectral Referencing: Use the residual solvent peak or an internal standard like tetramethylsilane (TMS) for chemical shift referencing.[5]

-

2D NMR: To unambiguously assign all signals, 2D-NMR experiments such as COSY, HSQC, and HMBC should be performed to determine proton-proton and proton-carbon correlations.[1]

General Procedure for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Procedure for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-Resolution Analysis: For exact mass determination, utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Synthetic and Application Workflow

This compound serves as a critical starting material or intermediate in multi-step synthetic pathways, particularly in the realm of drug discovery. Its primary amino group allows for a wide range of chemical modifications.[1]

Caption: Logical workflow for the synthesis and application of this compound in drug discovery.

The synthesis of the pyridin-2(1H)-one core can be achieved through various established routes, including the construction from acyclic precursors.[1] Once synthesized, the 3-amino group of the title compound is a key site for derivatization. For instance, reaction with aldehydes can form Schiff bases, which can be further modified.[1] This versatility allows for the generation of a library of compounds for biological screening. The pyridinone scaffold is particularly effective as a "hinge-binding motif" in kinase inhibitors, where it can form crucial hydrogen bonds with the protein backbone.[1] Through iterative cycles of synthesis, biological evaluation, and structure-activity relationship (SAR) studies, lead compounds can be optimized to yield promising drug candidates.

References

- 1. 3-Amino-4,6-dimethyl-1H-pyridin-2-one | 143708-29-6 | Benchchem [benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H10N2O | CID 71695441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [fluorochem.cnreagent.com]

- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of specific experimental solubility data in publicly available literature, this document outlines a predicted solubility profile based on the physicochemical properties of its core chemical scaffolds: aminopyridine and pyridinone. Furthermore, this guide presents detailed, best-practice experimental protocols for the quantitative determination of its solubility in various solvents, a critical parameter for drug discovery and development. The methodologies described include the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV/Vis) spectroscopy. Additionally, the biological significance of the aminopyridinone scaffold, particularly its role as a kinase inhibitor hinge-binding motif, is discussed, and relevant experimental and logical workflows are visualized using diagrams.

Predicted Solubility Profile of this compound

The molecule possesses both hydrogen bond donors (the amino group and the pyridinone N-H) and acceptors (the carbonyl oxygen and the pyridine nitrogen), suggesting potential for solubility in polar protic solvents like water and alcohols, as well as polar aprotic solvents. The presence of two methyl groups contributes to its lipophilicity, which might enhance its solubility in less polar organic solvents. The pyridinone ring itself is a versatile scaffold that can interact with a range of solvents.[1] The amino group at the 3-position is a key feature that allows for a variety of chemical modifications, which can in turn influence the molecule's solubility.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The presence of hydrogen bond donors and acceptors should facilitate interaction with protic solvents. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups. DMSO is a common solvent for such compounds.[1] |

| Nonpolar Aprotic | Hexanes, Toluene | Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | May exhibit some solubility due to dipole-dipole interactions, but likely less than in polar aprotic solvents. |

Experimental Protocols for Solubility Determination

To obtain precise and quantitative solubility data for this compound, standardized experimental methods are required. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[2][3][4][5] This involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to determine the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm PTFE or other suitable material)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2][3]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the undissolved solid, either centrifuge the samples or filter the supernatant using a syringe filter.[2] It is crucial to avoid disturbing the solid pellet during aspiration of the supernatant.

-

Carefully collect the clear, saturated solution.

-

Quantify the concentration of this compound in the saturated solution using a suitable analytical method such as HPLC or UV/Vis spectroscopy.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the concentration of a compound in a solution.[6][7][8][9][10]

Instrumentation and Conditions (Example):

-

HPLC System: With UV detector

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the λmax.

-

Column Temperature: 25 °C

Procedure:

-

Prepare a Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or the mobile phase) to prepare a stock solution of known concentration.

-

Prepare Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.

-

Analyze Standards: Inject the calibration standards into the HPLC system and record the peak areas.

-

Create a Calibration Curve: Plot the peak area versus the concentration of the standards and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Analyze Samples: Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate Solubility: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of this compound in the test solvent.

Quantification by UV/Vis Spectroscopy

UV/Vis spectroscopy is a simpler and faster method for concentration determination, provided the compound has a suitable chromophore and there are no interfering substances.[11][12][13][14]

Instrumentation:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare a Standard Stock Solution: As described for the HPLC method.

-

Prepare Calibration Standards: Prepare a series of dilutions from the stock solution.

-

Measure Absorbance of Standards: Measure the absorbance of each calibration standard at the predetermined λmax.

-

Create a Calibration Curve: Plot absorbance versus concentration and perform a linear regression.

-

Analyze Samples: Dilute the saturated solution from the shake-flask experiment to an absorbance value that falls within the linear range of the calibration curve.

-

Measure Absorbance of Sample: Measure the absorbance of the diluted sample at λmax.

-

Calculate Solubility: Use the absorbance of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to get the final solubility.

Biological Significance and Signaling Pathways

The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules with diverse biological activities.[15] The 3-amino-pyridinone motif is particularly significant as a "hinge-binding motif" in kinase inhibitors.[16] The nitrogen of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, which is essential for potent inhibition of enzyme activity.[17][18]

Given this, this compound is a valuable scaffold for the development of targeted therapeutics, particularly kinase inhibitors for applications in oncology and other diseases driven by aberrant kinase signaling.[19]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for identifying kinase inhibitors and a hypothetical signaling pathway that could be targeted by a this compound derivative.

Caption: Kinase inhibitor discovery workflow.

Caption: Hypothetical kinase signaling pathway.

References

- 1. 3-Amino-4,6-dimethyl-1H-pyridin-2-one | 143708-29-6 | Benchchem [benchchem.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pharmaguru.co [pharmaguru.co]

- 7. pubs.acs.org [pubs.acs.org]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. researchgate.net [researchgate.net]

- 10. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 3-Aminopyridinone Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 3-aminopyridinone derivatives. This class of compounds has emerged as a promising scaffold for the development of targeted therapeutics, particularly in the field of oncology. This document details the core synthetic methodologies, presents key quantitative biological data, and outlines the experimental protocols utilized in their evaluation. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their mechanism of action and discovery process.

Core Synthesis of 3-Aminopyridinone Derivatives

The synthesis of the 3-aminopyridinone core and its derivatives primarily involves a multi-step process, beginning with a Suzuki cross-coupling reaction followed by a deprotection step. A general synthetic scheme is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for 3-aminopyridinone derivatives.

A fragment library based on the 3-aminopyridin-2-one scaffold was synthesized starting from 5-bromo-2-methoxypyridin-3-amine.[1] This involved introducing various aromatic and heteroaromatic groups at the C5-position via Suzuki cross-coupling, followed by the deprotection of the resulting 3-amino-2-methoxy-pyridine intermediates.[1] This deprotection is achieved by generating trimethylsilyl iodide (TMS-I) in situ.[1]

An alternative two-step synthesis for 3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one (15) starts from the phosphodiesterase inhibitor Milrinone (13).[1]

Biological Activity and Quantitative Data

Screening of a 3-aminopyridin-2-one-based fragment library against a panel of 26 protein kinases identified this scaffold as a potent inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are critical regulators of mitosis.[1][2] Deregulation of these kinases is implicated in the proliferation and survival of cancer cells.[1]

Kinase Inhibitory Activity

The inhibitory activity of key 3-aminopyridinone derivatives against MPS1, Aurora A, and Aurora B kinases is summarized in the table below. The data is presented as Ki values (nM), which were calculated from IC50 values using the Cheng-Prusoff equation, and ligand efficiency (LE).[1]

| Compound | MPS1 Ki (nM) (LE) | Aurora A Ki (nM) (LE) | Aurora B Ki (nM) (LE) |

| 2 | 25.6 (0.39) | 21.3 (0.40) | 15.1 (0.41) |

| 3 | Modest Inhibition (Good LE) | Lower Inhibitory Activity | Modest Inhibition (Good LE) |

| 6 | Reasonable Activity (Reduced LE) | Reasonable Activity (Reduced LE) | Reasonable Activity (Reduced LE) |

| 7 | 11.0 (0.37) | 30.2 (0.34) | 12.0 (0.37) |

| 8 | 11.0 (0.37) | 30.2 (0.34) | 12.0 (0.37) |

| 9 | 128.2 (0.38) | 66.9 (0.41) | 70.3 (0.40) |

| 10 | 269.3 (0.35) | 89.6 (0.39) | 18.7 (0.46) |

| 11 | 98.1 (0.39) | 125.2 (0.38) | 97.2 (0.39) |

| 12 | 367.3 (0.26) | >100 (-) | 12.9 (0.37) |

| 15 | >100 (-) | >100 (-) | 25.7 (0.42) |

Data sourced from a study by Bavetsias et al.[1]

The methylpyrazole analogue 2 demonstrated good activity and high ligand efficiency against both Aurora A and B, with more modest activity against MPS1.[1] Compound 3 , a pyridyl derivative, showed modest inhibition and good ligand efficiency for MPS1 and Aurora B.[1] The introduction of 2-aminopyrimidine-based substituents in compounds 7 and 8 led to a notable increase in potency against all three kinases while maintaining high ligand efficiency.[1]

Signaling Pathway Involvement

MPS1 and Aurora kinases are key players in the regulation of mitosis, specifically in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. Inhibition of these kinases by 3-aminopyridinone derivatives disrupts this process, leading to mitotic errors and ultimately cell death in cancer cells.

Caption: Inhibition of MPS1 and Aurora kinases disrupts the spindle assembly checkpoint.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling

This procedure describes the synthesis of 3-amino-2-methoxy-pyridine derivatives, the precursors to the final 3-aminopyridinone compounds.

Materials:

-

5-bromo-2-methoxypyridin-3-amine

-

Aryl/Heteroaryl boronic acid (1.1 equivalents)

-

Pd2(dba)3 (0.025 equivalents)

-

XPhos (0.1 equivalents)

-

K3PO4 (3 equivalents)

-

n-butanol

Procedure:

-

A mixture of 5-bromo-2-methoxypyridin-3-amine, the respective aryl/heteroaryl boronic acid, Pd2(dba)3, XPhos, and K3PO4 is prepared in n-butanol.

-

The reaction mixture is heated to 120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the desired 3-amino-2-methoxy-pyridine derivative.[1]

General Procedure for Deprotection

This protocol outlines the conversion of the 2-methoxy intermediate to the final 3-aminopyridin-2-one product.

Materials:

-

3-amino-2-methoxy-pyridine derivative

-

Trimethylsilyl chloride (TMS-Cl) (5 equivalents)

-

Sodium iodide (NaI) (5 equivalents)

-

Acetonitrile

Procedure:

-

To a solution of the 3-amino-2-methoxy-pyridine derivative and sodium iodide in acetonitrile, add trimethylsilyl chloride dropwise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is purified using a strong cation exchange (SCX) column to afford the final 3-aminopyridin-2-one derivative.[1]

Kinase Inhibition Assay (Mobility Shift-Based)

This assay was used to determine the inhibitory activity of the synthesized compounds against a panel of protein kinases.

Principle: The assay measures the conversion of a peptide substrate to a phosphopeptide product by a protein kinase. The substrate and product are separated based on differences in their electrophoretic mobility, which is detected by laser-induced fluorescence.

General Workflow:

Caption: Workflow for the mobility shift-based kinase inhibition assay.

Procedure:

-

Compounds were initially screened at a single concentration of 100 µM.[1]

-

For compounds showing significant inhibition, IC50 values were determined by generating a dose-response curve with a range of compound concentrations.

-

The kinase, fluorescently labeled peptide substrate, and ATP are combined in an assay buffer.

-

The reaction is initiated by the addition of the test compound.

-

The reaction is allowed to proceed for a set period at a controlled temperature.

-

The reaction is stopped, and the mixture is introduced into a microfluidic chip.

-

An electric field is applied, separating the substrate and the phosphorylated product.

-

The amount of product is quantified by fluorescence detection.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Ki values are subsequently calculated from the IC50 values using the Cheng-Prusoff equation.[1]

This technical guide provides a foundational understanding of the discovery and preliminary evaluation of 3-aminopyridinone derivatives. The provided data and protocols can serve as a valuable resource for researchers and scientists in the field of drug discovery and development, particularly for those targeting kinase-driven malignancies.

References

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Aminopyridinones: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridinones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. As privileged scaffolds, they are integral to the development of novel therapeutics targeting a range of diseases. Their physicochemical properties are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing solubility, permeability, metabolic stability, and target engagement. This technical guide provides an in-depth overview of the core physicochemical characteristics of aminopyridinones, detailed experimental protocols for their determination, and a review of their role as modulators of key signaling pathways.

Core Physicochemical Properties of Aminopyridinones

The drug-like properties of aminopyridinone derivatives are governed by a delicate balance of several key physicochemical parameters. Understanding and optimizing these properties is a crucial step in the drug discovery and development process.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. The solubility of aminopyridinones can be influenced by factors such as their substitution pattern, crystal lattice energy, and the pH of the aqueous medium.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For aminopyridinones, which typically possess both acidic and basic centers, the pKa values are critical for predicting their behavior in different physiological compartments, such as the stomach and intestines. This, in turn, influences their absorption, distribution, and excretion.

Lipophilicity (logP and logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's affinity for a nonpolar environment relative to a polar one. This property is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For ionizable molecules like aminopyridinones, logD, which is pH-dependent, provides a more physiologically relevant measure of lipophilicity.

Chemical Stability

The chemical stability of aminopyridinones under various conditions (e.g., pH, temperature, light) is essential for ensuring the integrity and shelf-life of a potential drug substance. Stability studies help to identify potential degradation pathways and inform formulation and storage strategies.

Quantitative Physicochemical Data of Representative Aminopyridinone Analogs

The following tables summarize typical physicochemical data for a series of hypothetical aminopyridinone derivatives to illustrate the range of properties observed within this chemical class. It is important to note that these values are illustrative and will vary depending on the specific substitution patterns of the molecules.

Table 1: Solubility and pKa of Representative Aminopyridinone Derivatives

| Compound ID | Structure | Aqueous Solubility (µg/mL at pH 7.4) | pKa (Acidic) | pKa (Basic) |

| APN-001 | R1=H, R2=H | 150 | 8.5 | 3.2 |

| APN-002 | R1=Cl, R2=H | 50 | 7.9 | 2.8 |

| APN-003 | R1=H, R2=CH3 | 200 | 8.7 | 3.5 |

| APN-004 | R1=F, R2=CH3 | 120 | 8.1 | 3.3 |

Table 2: Lipophilicity and Stability of Representative Aminopyridinone Derivatives

| Compound ID | logP | logD (pH 7.4) | Half-life (t½) in Human Plasma (hours) |

| APN-001 | 1.8 | 1.2 | > 8 |

| APN-002 | 2.5 | 2.1 | 6 |

| APN-003 | 1.5 | 0.9 | > 8 |

| APN-004 | 2.1 | 1.6 | 7 |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount in drug development. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid aminopyridinone compound is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow for the separation of the solid and liquid phases. The supernatant is then carefully removed and filtered through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved aminopyridinone in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported as the mean of at least three independent measurements.

Caption: Workflow for Solubility Determination.

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.

Protocol:

-

Sample Preparation: A known concentration of the aminopyridinone is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility. The ionic strength of the solution is maintained with a background electrolyte like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve. Specialized software is often used to analyze the titration data and calculate the pKa values.

Caption: Potentiometric Titration Workflow.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Protocol:

-

Phase Preparation: n-Octanol and an aqueous buffer of a specific pH (e.g., pH 7.4 for logD) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the aminopyridinone is dissolved in one of the phases (usually the one in which it is more soluble). The second phase is then added, and the mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the aminopyridinone in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP or logD is the base-10 logarithm of this value.

Caption: Shake-Flask Method for logP/logD.

Aminopyridinones as Modulators of Signaling Pathways

The therapeutic potential of aminopyridinones often stems from their ability to modulate the activity of key proteins within cellular signaling pathways.

Inhibition of Phosphodiesterase 4 (PDE4)

Certain aminopyridinone derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a downstream cascade of events that can suppress inflammatory responses. This makes them attractive candidates for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Caption: Aminopyridinone Inhibition of PDE4 Pathway.

Inhibition of Kinase Signaling Pathways

More recently, aminopyridinones have emerged as promising scaffolds for the development of kinase inhibitors. Kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer. Aminopyridinone-based compounds have been shown to inhibit key kinases in the PI3K/AKT/mTOR and Aurora kinase pathways, which are critical for cell growth, proliferation, and survival. By targeting these pathways, aminopyridinone derivatives hold potential as novel anti-cancer agents.

Caption: Aminopyridinone Inhibition of PI3K Pathway.

Conclusion

The physicochemical characteristics of aminopyridinones are fundamental to their development as therapeutic agents. A thorough understanding and systematic evaluation of properties such as solubility, pKa, lipophilicity, and stability are essential for optimizing their drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel aminopyridinone derivatives. Furthermore, the elucidation of their mechanisms of action, particularly as inhibitors of key signaling pathways like those involving PDE4 and various kinases, continues to open new avenues for the design of targeted and effective therapies. This integrated approach of physicochemical profiling and mechanistic understanding will undoubtedly accelerate the translation of promising aminopyridinone candidates from the laboratory to the clinic.

Methodological & Application

Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology follows a two-step synthetic route, commencing with the synthesis of the intermediate, 3-cyano-4,6-dimethyl-2-pyridone, followed by its reduction to the target primary amine.

Key Synthetic Route Overview

The synthesis of this compound is achieved through a reliable two-step process. The initial step involves a condensation reaction to form the pyridinone ring, followed by the chemical reduction of a nitrile group to the desired primary amine.

Data Summary

The following table summarizes the key quantitative data for the synthetic protocol.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 3-Cyano-4,6-dimethyl-2-pyridone | C₈H₈N₂O | 148.16 | 85-95 | 288-291 |

| 2 | This compound | C₇H₁₀N₂O | 138.17 | 80-90 | Not specified |

Experimental Protocols

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This procedure is based on the Guareschi-Thorpe reaction, a well-established method for the synthesis of 2-pyridones.

Materials and Reagents:

-

Acetylacetone

-

Cyanoacetamide

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent), cyanoacetamide (1 equivalent), and ethanol to form a slurry.

-

To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after 2-4 hours), cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.

Step 2: Reduction of 3-Cyano-4,6-dimethyl-2-pyridone to this compound

This protocol utilizes a mild and efficient reduction method employing Raney Nickel and potassium borohydride.[1]

Materials and Reagents:

-

3-Cyano-4,6-dimethyl-2-pyridone

-

Raney Nickel (50% slurry in water)

-

Potassium borohydride (KBH₄)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Carefully wash the Raney Nickel slurry with deionized water and then with ethanol to remove the water.

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the prepared 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and the washed Raney Nickel in ethanol.

-

Cool the mixture in an ice bath and slowly add potassium borohydride (4 equivalents) in portions to control the exothermic reaction and hydrogen evolution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be handled with care.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Two-step synthesis of this compound.

References

One-Pot Synthesis of Substituted Aminopyridinones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminopyridinones are a pivotal class of heterocyclic compounds that garner significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of these valuable scaffolds. The methodologies presented focus on multicomponent reactions (MCRs), which offer significant advantages in terms of operational simplicity, time-efficiency, and the generation of molecular diversity from readily available starting materials.[3][4]

Introduction